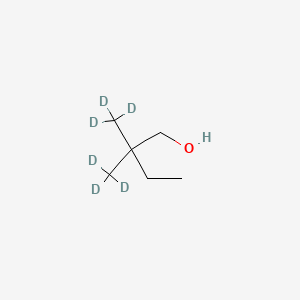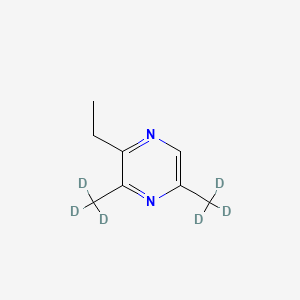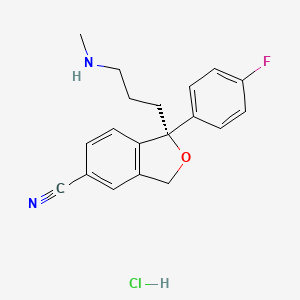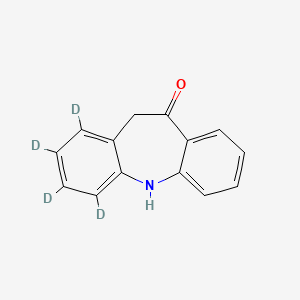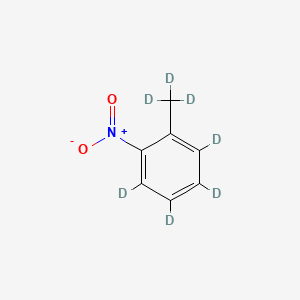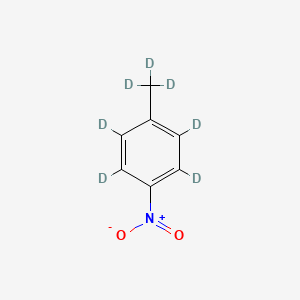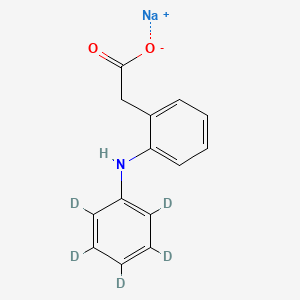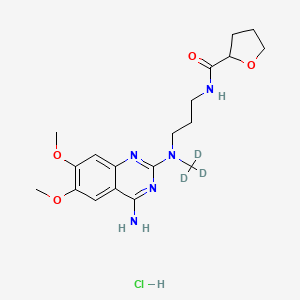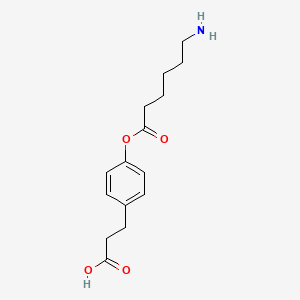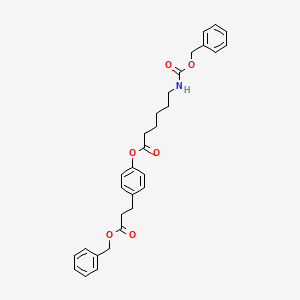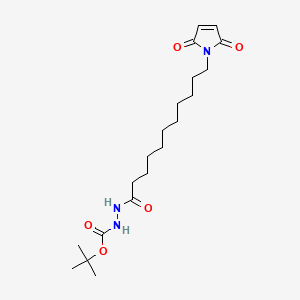
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile (TMBDB) is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with many potential uses in laboratory experiments and has been studied extensively in recent years. The compound is a derivative of 1,3-benzenediacetonitrile and has been used in a range of biochemical, physiological, and synthetic studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives
Research by Kotha and Brahmachary (2000) demonstrated the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This approach involved bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives to yield corresponding isonitrile derivatives, which upon hydrolysis, gave amino esters. This method facilitated the preparation of electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids, showcasing the versatility of halogenated intermediates in synthesizing complex amino acid structures (Kotha & Brahmachary, 2000).
Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers
A study by Sakurai et al. (2004) highlighted the thermal epimerization of diastereomeric α-amino nitriles in the solid state to yield single diastereomers with an (S)-configuration. This process contrasts with reactions conducted in DMSO at room temperature, which produce a 1:1 mixture of (S)- and (R)-isomers, indicating the potential of solid-state reactions in achieving stereochemical control in synthesis (Sakurai et al., 2004).
Transformation to Tetrazole Analogues of α-Amino Acids
Research by Demko and Sharpless (2002) described conditions for transforming α-aminonitriles into tetrazole analogues of α-amino acids. This reaction, involving sodium azide and catalytic zinc bromide, yields tetrazole products in high yields, illustrating an efficient route to tetrazole derivatives, which are valuable in various chemical syntheses (Demko & Sharpless, 2002).
Coordination Polymers as Heterogeneous Catalysts
Khan, Markad, and Mandal (2022) developed two Zn(II)/Cd(II) coordination polymers that serve as recyclable heterogeneous catalysts for synthesizing α-aminonitriles via the Strecker reaction under solvent-free conditions. This approach emphasizes the role of metal-based catalysts in facilitating environmentally friendly synthesis processes (Khan, Markad, & Mandal, 2022).
One-Pot Synthesis of α-Aminonitriles
A novel methodology for the one-pot synthesis of α-aminonitriles was introduced by Das et al. (2006), utilizing (bromodimethyl)sulfonium bromide as a catalyst. This efficient process combines carbonyl compounds, amines, and trimethylsilyl cyanide at room temperature, resulting in high yields and short reaction times, demonstrating the utility of halogenated reagents in facilitating multi-component reactions (Das et al., 2006).
Eigenschaften
CAS-Nummer |
1185016-59-4 |
|---|---|
Produktname |
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile |
Molekularformel |
C15H17BrN2 |
Molekulargewicht |
317.292 |
IUPAC-Name |
2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI-Schlüssel |
IHXHGCDOJLOZML-MGKWXGLJSA-N |
SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
Synonyme |
5-(Bromomethyl)-α1,α1,α3,α3-tetra(methyl-d3)-1,3-benzenediacetonitrile; 3,5-Bis(1-cyano-1-methylethyl)benzyl-d12 Bromide; 3,5-Bis(2-cyanoprop-2-yl)benzyl-d12 Bromide; 2,2’-(5-Bromomethyl)-1,3-phenylene)-bis(methylpropionitrile)-d12; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



